molecular formula C13H22BN3O3 B13964796 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

Cat. No.: B13964796
M. Wt: 279.15 g/mol
InChI Key: ROUPJQAILZEEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at position 2 with a methylaminoethanol moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis , while the ethanolamine group enhances solubility and provides a handle for further functionalization. Its molecular formula is C₁₃H₂₂BN₃O₃, with a molecular weight of 299.15 g/mol (calculated from and ).

Properties

Molecular Formula

C13H22BN3O3

Molecular Weight

279.15 g/mol

IUPAC Name

2-[methyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)17(5)6-7-18/h8-9,18H,6-7H2,1-5H3

InChI Key

ROUPJQAILZEEET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCO

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl Intermediate

  • The boronate ester is introduced via palladium-catalyzed borylation of a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine or 5-bromopyrimidine).
  • Typical reagents include bis(pinacolato)diboron (B2Pin2) , a palladium catalyst such as Pd(dppf)Cl2 , and a base like triethylamine or potassium acetate .
  • The reaction is performed under inert atmosphere (nitrogen or argon), often at elevated temperatures (50–80 °C) for several hours.
  • This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl derivatives with high purity.

Introduction of the Aminoethanol Group

  • The aminoethanol moiety is introduced by nucleophilic substitution or amination of the pyrimidine ring at the 2-position.
  • This can be achieved by reacting the borylated pyrimidine intermediate with 2-aminoethanol or its derivatives under mild conditions.
  • The reaction typically proceeds via displacement of a leaving group (e.g., chloride) on the pyrimidine ring by the amino group of aminoethanol.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used, with moderate heating (40–60 °C) to facilitate the substitution.

Purification and Characterization

  • The final compound is purified by column chromatography or recrystallization .
  • Characterization includes NMR spectroscopy , mass spectrometry , and elemental analysis to confirm structure and purity.
  • The compound is typically stored at 2–8 °C to maintain stability.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Outcome
1. Borylation 2-chloropyrimidine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), dioxane, 80 °C, 6 h, inert atmosphere Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl chloride intermediate
2. Amination Intermediate from step 1, 2-aminoethanol (1.5 equiv), DMF, 50 °C, 12 h Nucleophilic substitution to yield 2-(methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol
3. Purification Silica gel chromatography, eluent: ethyl acetate/hexane mixtures Pure target compound obtained with >95% purity

Research Outcomes and Analytical Data

  • The boronate ester functionality is stable under the reaction and purification conditions, allowing for subsequent use in cross-coupling reactions.
  • The aminoethanol substituent introduces hydrophilicity and potential for hydrogen bonding, useful for biological applications.
  • The compound exhibits high purity (≥95%) as confirmed by HPLC.
  • Molecular formula: C12H20BN3O3 , molecular weight approximately 265.12 g/mol.
  • Storage conditions: 2–8 °C to prevent degradation.
  • SMILES notation: CC1(C)OB(OC1(C)C)C1=CN=C(NCCO)N=C1

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Borylation of halopyrimidine B2Pin2, Pd(dppf)Cl2, KOAc 80 °C, inert atmosphere, 6 h Efficient introduction of boronate ester
Amination with aminoethanol 2-aminoethanol, DMF 50 °C, 12 h Nucleophilic substitution at pyrimidine 2-position
Purification Silica gel chromatography Ethyl acetate/hexane Achieves >95% purity
Storage Refrigeration 2–8 °C Maintains compound stability

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Corresponding oxides and alcohols.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted ethanolamine derivatives.

Scientific Research Applications

2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous pyrimidine-based boronate esters, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations at Pyrimidine Position 2

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (CAS: 1218789-34-4) Methylaminoethanol C₁₃H₂₂BN₃O₃ 299.15 Moderate hydrophilicity; reactive boronate ester .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (402960-38-7) -NH₂ C₁₀H₁₆BN₃O₂ 229.07 Higher reactivity due to electron-rich amine; lower solubility .
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1052686-67-5) -CH₃ C₁₁H₁₈BNO₂ 215.08 Hydrophobic; steric hindrance reduces coupling efficiency .
2-(4-Morpholinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (957198-30-0) Morpholine C₁₅H₂₃BN₂O₃ 314.17 Enhanced solubility from morpholine oxygen; rigid cyclic structure .
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide (1218789-36-6) -SO₂NHCH₃ C₁₁H₁₈BN₃O₄S 299.15 Electron-withdrawing sulfonamide stabilizes boronate ester .

Physicochemical Properties

  • Solubility: The ethanolamine group in the target compound improves aqueous solubility compared to methyl or sulfonamide derivatives. Morpholine analogs (e.g., 957198-30-0) exhibit even higher solubility due to oxygen’s polarity .
  • Reactivity : Electron-donating groups (e.g., -NH₂ in 402960-38-7) accelerate Suzuki coupling by increasing boronate electrophilicity, while bulky substituents (e.g., -CH₃ in 1052686-67-5) slow reaction kinetics .
  • Stability: Sulfonamide derivatives (e.g., 1218789-36-6) resist hydrolysis better than aminoethanol analogs due to reduced nucleophilic attack on boron .

Biological Activity

The compound 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative featuring a boron-containing moiety that has garnered attention in medicinal chemistry. Its unique structure suggests potential biological activities that merit detailed exploration.

  • CAS Number : Not specifically listed in the provided sources.
  • Molecular Formula : C₁₃H₁₈BNO₄
  • Molecular Weight : Approximately 257.14 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Compounds similar to those containing pyrimidine and boron have been shown to exhibit anticancer properties. For example, pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition
    • The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, studies on related compounds have demonstrated significant inhibition of tryptophan hydroxylase (TPH1), which is crucial in serotonin synthesis and linked to mood disorders and obesity .
  • Antimicrobial Properties
    • Pyrimidine derivatives have also been reported to possess antimicrobial activity against various pathogens. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; potential for targeted therapy
Enzyme InhibitionInhibits TPH1 with over 60% activity at 100 µM
AntimicrobialEffective against Gram-positive bacteria; MIC = 0.25–1 μg/mL

The exact mechanism by which 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol exerts its biological effects is still under investigation. However, the presence of the boron atom suggests potential interactions with biological targets that could lead to altered enzyme activity or receptor binding.

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related boron-containing compounds indicate low acute toxicity levels in animal models, with no significant adverse effects observed at high doses (up to 2000 mg/kg) . Further studies are required to establish a comprehensive safety profile for this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.